N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide
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Overview
Description
N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-tert-butyl-2-hydroxybenzoic acid and 4-nitroaniline.
Amidation Reaction: The 5-tert-butyl-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 4-nitroaniline in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Potential use in the development of anti-inflammatory and analgesic drugs.
Biochemical Research: Used in the study of enzyme inhibition and protein-ligand interactions.
Industry:
Materials Science: Utilized in the development of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic properties. The molecular pathways involved include the modulation of enzyme activity and the inhibition of specific signaling pathways.
Comparison with Similar Compounds
- N-(5-tert-Butyl-2-hydroxyphenyl)-N’-(3-nitrophenyl)thiourea
- (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
- 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone)
Comparison:
- N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide is unique due to the presence of both a hydroxy group and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs.
- N-(5-tert-Butyl-2-hydroxyphenyl)-N’-(3-nitrophenyl)thiourea has a thiourea group, which imparts different chemical properties and reactivity.
- (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone lacks the nitro group, making it less reactive in reduction reactions.
- 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone) has two benzoyl groups, which influence its chemical behavior and applications.
Properties
CAS No. |
921198-82-5 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-hydroxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)12-6-9-15(20)14(10-12)18-16(21)11-4-7-13(8-5-11)19(22)23/h4-10,20H,1-3H3,(H,18,21) |
InChI Key |
ORTCBSQTCRYXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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